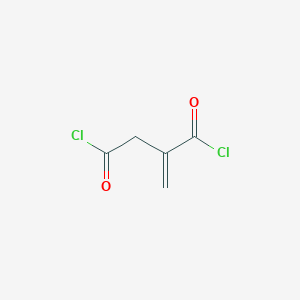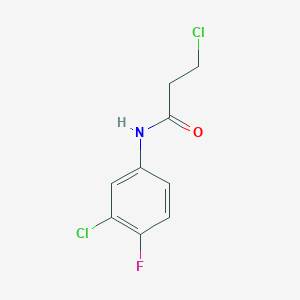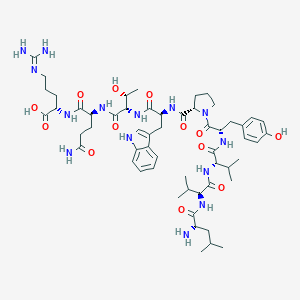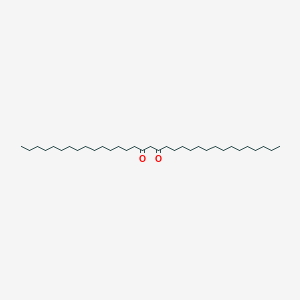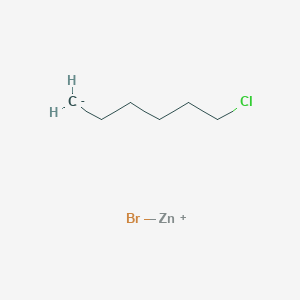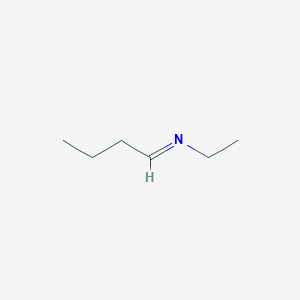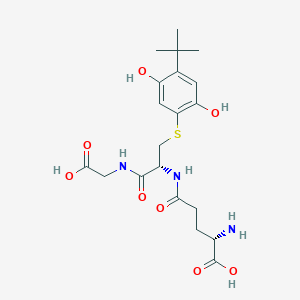
5-(S-Glutathionyl)-2-tert-butylhydroquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(S-Glutathionyl)-2-tert-butylhydroquinone (GTBHQ) is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GTBHQ is a derivative of tert-butylhydroquinone (TBHQ), which is a widely used synthetic antioxidant. GTBHQ has been shown to possess superior antioxidant properties compared to TBHQ, making it a promising candidate for various biomedical applications.
Mécanisme D'action
5-(S-Glutathionyl)-2-tert-butylhydroquinone exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It also modulates various signaling pathways involved in cellular stress responses, thereby reducing oxidative damage and inflammation.
Effets Biochimiques Et Physiologiques
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to improve mitochondrial function and reduce oxidative damage to cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
5-(S-Glutathionyl)-2-tert-butylhydroquinone has several advantages as a research tool, including its potent antioxidant properties, its ability to modulate various signaling pathways, and its relative ease of synthesis. However, one limitation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. One area of interest is the development of 5-(S-Glutathionyl)-2-tert-butylhydroquinone-based therapeutics for the treatment of oxidative stress-related diseases. Another potential direction is the investigation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone's potential as a radioprotective agent. Additionally, further studies are needed to elucidate the mechanisms underlying 5-(S-Glutathionyl)-2-tert-butylhydroquinone's effects on cellular signaling pathways and to optimize its synthesis and formulation for clinical use.
In conclusion, 5-(S-Glutathionyl)-2-tert-butylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications and relatively simple synthesis method make it a valuable tool for biomedical research. Further studies are needed to fully understand its mechanisms of action and to optimize its use for clinical applications.
Méthodes De Synthèse
5-(S-Glutathionyl)-2-tert-butylhydroquinone can be synthesized through a two-step process involving the reaction of TBHQ with glutathione. The reaction is catalyzed by the enzyme glutathione S-transferase and results in the formation of 5-(S-Glutathionyl)-2-tert-butylhydroquinone. The synthesis method is relatively simple and scalable, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-(S-Glutathionyl)-2-tert-butylhydroquinone has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
139035-70-4 |
|---|---|
Nom du produit |
5-(S-Glutathionyl)-2-tert-butylhydroquinone |
Formule moléculaire |
C20H29N3O8S |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-(4-tert-butyl-2,5-dihydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H29N3O8S/c1-20(2,3)10-6-14(25)15(7-13(10)24)32-9-12(18(29)22-8-17(27)28)23-16(26)5-4-11(21)19(30)31/h6-7,11-12,24-25H,4-5,8-9,21H2,1-3H3,(H,22,29)(H,23,26)(H,27,28)(H,30,31)/t11-,12-/m0/s1 |
Clé InChI |
ZOFLHFUJRPXAAO-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Séquence |
XXG |
Synonymes |
5-(S-glutathionyl)-2-tert-butylhydroquinone 5GS-TBHQ conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



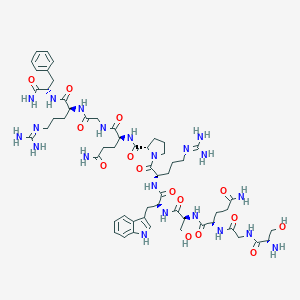
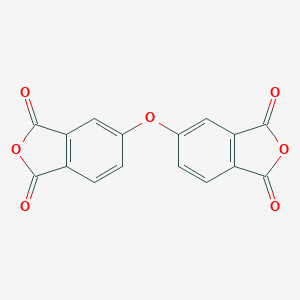
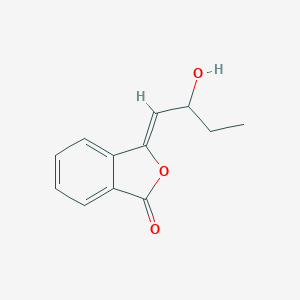
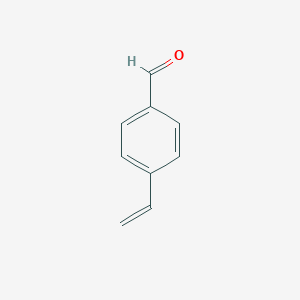
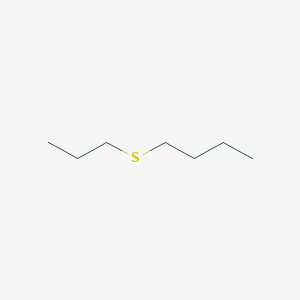
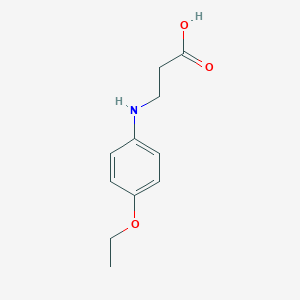
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
